molecular formula C4H5F3INO B2716428 2-iodo-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1343302-15-7

2-iodo-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2716428
CAS No.: 1343302-15-7
M. Wt: 266.99
InChI Key: LNBNYDPZMGZMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C4H5F3INO It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to an acetamide moiety

Scientific Research Applications

2-Iodo-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 2-iodo-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with iodoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

CF3CH2NH2+ICH2COClCF3CH2NHCOCH2I\text{CF}_3\text{CH}_2\text{NH}_2 + \text{ICH}_2\text{COCl} \rightarrow \text{CF}_3\text{CH}_2\text{NHCOCH}_2\text{I} CF3​CH2​NH2​+ICH2​COCl→CF3​CH2​NHCOCH2​I

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Iodo-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, resulting in the formation of simpler amides.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar compounds to 2-iodo-N-(2,2,2-trifluoroethyl)acetamide include:

    This compound: This compound is unique due to the presence of both iodine and trifluoroethyl groups, which impart distinct chemical and biological properties.

    2,2,2-Trifluoroethyl iodide: This compound lacks the acetamide moiety but shares the trifluoroethyl and iodine functionalities.

    2-Amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has an amino group instead of an iodine atom, leading to different reactivity and applications.

Properties

IUPAC Name

2-iodo-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3INO/c5-4(6,7)2-9-3(10)1-8/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNYDPZMGZMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.